Thermodynamic stability and physical properties of 1-Allyl-1H-indole-3-carbonitrile
Thermodynamic stability and physical properties of 1-Allyl-1H-indole-3-carbonitrile
Thermodynamic Stability and Physical Properties of 1-Allyl-1H-indole-3-carbonitrile: A Comprehensive Technical Guide
Executive Summary
The indole-3-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in the development of potent kinase inhibitors, including Tropomyosin receptor kinase (TRK) inhibitors for oncology applications[1]. Among its derivatives, 1-Allyl-1H-indole-3-carbonitrile (CAS: 1263210-96-3) presents a unique structural dichotomy: it combines a rigid, thermodynamically stable, electron-deficient cyanoindole core with a flexible, reactive N-allyl substituent[2][3].
As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the thermodynamic stability, physical properties, and synthetic methodologies of this compound. By understanding the causality behind its physicochemical behavior, researchers can better predict its pharmacokinetic viability and optimize downstream drug formulation.
Thermodynamic Stability & Quantum Chemical Profiling
Thermodynamically, the indole-3-carbonitrile core benefits from extended π-conjugation, which imparts significant thermal and chemical stability. However, the introduction of the N-allyl group alters the molecule's energy landscape.
Quantum chemical calculations, such as Density Functional Theory (DFT), reveal that the Highest Occupied Molecular Orbital (HOMO) is predominantly localized over the indole nitrogen and the allyl double bond[4]. This localization makes the N-allyl region the primary locus of thermodynamic vulnerability, rendering it susceptible to electrophilic attack and thermal oxidation[4].
Causality in Stability: Why does the cyano group matter? The cyano group at the C3 position acts as a strong electron-withdrawing group (EWG). It partially depletes electron density from the indole core via resonance. This electron withdrawal subtly increases the activation energy required for thermal degradation (such as radical-mediated polymerization or aza-Claisen-type rearrangements) compared to unsubstituted N-allyl indoles, thereby artificially boosting the molecule's thermodynamic baseline[5].
Physical Properties and Spectroscopic Characterization
Accurate physical and spectroscopic data are non-negotiable for validating compound integrity before initiating biological assays or stability testing. The quantitative data below summarizes the established profile of 1-Allyl-1H-indole-3-carbonitrile[2][3][6][7].
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-Allyl-1H-indole-3-carbonitrile |
| CAS Number | 1263210-96-3 |
| Molecular Formula | C12H10N2 |
| Molecular Weight | 182.22 g/mol |
| Appearance | Brown liquid (at standard temperature and pressure) |
| Chromatographic Mobility (Rf) | 0.35 (DCM:Hexane = 1:1) |
Table 2: ¹H and ¹³C NMR Spectroscopic Data (400 MHz, CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling | Structural Assignment |
|---|---|---|---|
| ¹H | 4.79 | d, J = 5.6 Hz, 2H | N-CH₂ (Allyl) |
| ¹H | 5.18 | d, J = 17.2 Hz, 1H | =CH₂ (trans, Allyl) |
| ¹H | 5.33 | d, J = 10.4 Hz, 1H | =CH₂ (cis, Allyl) |
| ¹H | 5.96–6.06 | m, 1H | -CH= (Allyl) |
| ¹H | 7.63 | s, 1H | C2-H (Indole Core) |
| ¹³C | 49.4 | - | N-CH₂ |
| ¹³C | 86.0 | - | C3-CN (Indole Core) |
(Note: Aromatic protons appear as multiplets between δ 7.30–7.79 ppm. Aromatic and alkene carbons span δ 110.7–135.4 ppm[6][7].)
Validated Experimental Protocols
Site-Selective Synthesis Workflow
Causality behind the method: Traditional cyanation often requires harsh conditions that can isomerize or oxidatively cleave the sensitive allyl double bond. To achieve exquisite C3-regioselectivity without compromising the N-allyl group, a Lewis acid catalyst (e.g., BF₃·OEt₂) with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)[5], or a Copper(I) Iodide mediated system with benzyl cyanide[6], must be employed. These mild conditions (80 °C) preserve the terminal alkene.
Fig 1. Site-selective C-H cyanation workflow for 1-Allyl-1H-indole-3-carbonitrile.
Step-by-Step Protocol:
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Preparation: In an oven-dried Schlenk flask, combine 1-allyl-1H-indole (0.48 mmol) and the cyanating agent (e.g., NCTS, 0.40 mmol)[5].
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Catalysis: Add the catalyst (e.g., BF₃·OEt₂, 0.04 mmol) and dissolve the mixture in 0.40 mL of anhydrous 1,2-dichloroethane (DCE)[5].
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Reaction: Heat the mixture to 80 °C under an inert nitrogen atmosphere for 12 hours[5].
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Self-Validating Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The system is self-validating: the reaction is deemed complete when the starting material spot (Rf ~0.8) is fully replaced by the product spot (Rf = 0.35 in DCM:Hexane 1:1)[6][7].
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Purification: Purify the crude product via flash column chromatography to yield a brown liquid[6][7].
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Final Validation: Confirm structural integrity via ¹H NMR, specifically checking for the intact allyl multiplet at δ 5.96–6.06 ppm to ensure no isomerization occurred[6].
Thermodynamic and Kinetic Profiling
Causality behind the method: To empirically validate the DFT-predicted thermal lability of the N-allyl group, a combined Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) approach is required. DSC captures phase transitions, while TGA quantifies mass loss due to degradation.
Fig 2. Multi-modal thermodynamic stability and kinetic degradation profiling workflow.
Step-by-Step Protocol:
-
Sample Loading: Load 5–10 mg of the synthesized 1-Allyl-1H-indole-3-carbonitrile into an aluminum crucible for DSC and a platinum pan for TGA.
-
Thermal Ramping: Subject the samples to a heating ramp of 10 °C/min from 25 °C to 300 °C under a continuous nitrogen purge (50 mL/min) to prevent oxidative interference.
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Isothermal Stress Testing: Concurrently, place separate aliquots in stability chambers at 40 °C/75% RH and 60 °C for 14 days to simulate accelerated shelf-life degradation.
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Self-Validating Checkpoint: Overlay the DSC and TGA thermograms. If an endothermic peak on the DSC curve perfectly aligns with the onset of mass loss on the TGA curve, it confirms that the compound undergoes thermal decomposition rather than a stable phase transition.
References
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ACS Publications. "Synthesis of 3-Cyanoindole Derivatives Mediated by Copper(I) Iodide Using Benzyl Cyanide". The Journal of Organic Chemistry. [Link]
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PolyU Electronic Theses. "Transition metal-catalyzed C-H bond functionalization". The Hong Kong Polytechnic University.[Link]
-
AWS. "Lewis Acid-Catalyzed Direct Cyanation of Indoles and Pyrroles with N-Cyano-N-Phenyl-p-Toluenesulfonamide (NCTS)". Supporting Information. [Link]
-
Chemsrc. "1-Allyl-1H-indole-3-carbonitrile | CAS#:1263210-96-3". Chemsrc.[Link]
-
PubMed. "Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors". National Institutes of Health. [Link]
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